molecular formula C19H17FN4O2S B2874467 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2097860-24-5

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No.: B2874467
CAS No.: 2097860-24-5
M. Wt: 384.43
InChI Key: PLMIADUKKYQYGE-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a cyclopenta[c]pyridazinone moiety

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c1-11(24-17(25)9-13-3-2-4-15(13)23-24)18(26)22-19-21-16(10-27-19)12-5-7-14(20)8-6-12/h5-11H,2-4H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMIADUKKYQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Under Pressurized Conditions

The thiazole ring is synthesized via cyclocondensation of 4-fluorophenyl-substituted thiourea derivatives with α-halo ketones. A Q-Tube reactor facilitates high-pressure conditions (150–170°C), achieving yields up to 98%. For example, reacting 1-(4-fluorophenyl)thiourea with chloroacetone in ethanol containing ammonium acetate generates 4-(4-fluorophenyl)thiazol-2-amine. Elevated pressure reduces reaction times from 12 hours to 4 hours compared to atmospheric reflux.

Table 1: Optimization of Thiazole Ring Synthesis

Condition Solvent Catalyst Temperature (°C) Yield (%)
Atmospheric reflux Ethanol Ammonium acetate 80 0
Q-Tube reactor Acetic acid Sodium acetate 170 98

Alternative Pathways

While Hantzsch thiazole synthesis is classical, recent methods utilize aromatic amines and chloroacetyl chloride to form chloroacetyl intermediates, which react with ammonium thiocyanate under pressurized ethanol. This approach avoids toxic α-halo ketones, enhancing safety profiles for industrial applications.

Synthesis of 3-Oxo-3,5,6,7-Tetrahydro-2H-Cyclopenta[c]Pyridazin-2-Yl Propanamide

Singlet Oxygen [4+2] Cycloaddition

The cyclopenta[c]pyridazin moiety is constructed via photooxygenation of furan precursors, forming endoperoxides that undergo reductive cleavage with diethyl sulfide to yield enediones. For instance, irradiating 2-(ribofuranosyl)furan with singlet oxygen generates an endoperoxide, which is reduced to a Z-enedione intermediate at −78°C.

Hydrazine Cyclization

Treating the enedione intermediate with hydrazine hydrochloride in tetrahydrofuran induces cyclization to form the pyridazine core. This one-pot, three-step procedure achieves 70% yield under neutral conditions, preserving acetyl protecting groups on sugar moieties.

Table 2: Pyridazine Ring Formation Conditions

Step Reagent Solvent Temperature (°C) Yield (%)
Photooxygenation Singlet oxygen Methanol 25 85
Reduction Diethyl sulfide Dichloromethane −78 90
Cyclization Hydrazine hydrochloride Tetrahydrofuran 25 70

Propanamide Side Chain Introduction

The propanamide linker is installed via carbodiimide-mediated coupling between 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine-2-carboxylic acid and 4-(4-fluorophenyl)thiazol-2-amine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide achieves 82% yield after 12 hours at 25°C.

Industrial-Scale Optimization

Continuous Flow Reactors

Scaling the cyclocondensation step necessitates continuous flow systems to maintain high pressure and temperature uniformity. Q-Tube reactors enable throughputs exceeding 1 kg/day with >95% purity, minimizing byproducts like dehydrated hydrazones.

Purification Techniques

Crystallization from ethanol-water mixtures (7:3 v/v) removes unreacted starting materials, while column chromatography on silica gel (ethyl acetate/hexane, 1:1) isolates the propanamide derivative with ≥99% HPLC purity.

Challenges and Solutions

Configurational Instability

Z-enedione intermediates isomerize to E-forms under acidic conditions, necessitating low-temperature (−78°C) handling during pyridazine synthesis. Anhydrous sodium acetate stabilizes the intermediates, suppressing isomerization.

Byproduct Formation

Excess hydrazine hydrochloride leads to over-cyclization, generating pyridazino[3,4-d]oxazin-5-one byproducts. Limiting hydrazine to 1.2 equivalents and using tetrahydrofuran as a solvent mitigates this issue.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, thiazole-H), 7.89–7.72 (m, 4H, fluorophenyl-H), 4.32 (q, 2H, propanamide-CH2).
  • HRMS : m/z 455.1521 [M+H]⁺ (calculated for C₂₂H₁₈FN₄O₂S: 455.1524).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic pyridazine structure and R-configuration at the propanamide chiral center.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Uniqueness

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

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